molecular formula C11H15N3O3 B13016498 1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13016498
M. Wt: 237.25 g/mol
InChI Key: KDSPYWLFPMTJFX-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications .

Chemical Reactions Analysis

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-6-7(2)12-11(13-9(6)15)14-4-3-8(5-14)10(16)17/h8H,3-5H2,1-2H3,(H,16,17)(H,12,13,15)

InChI Key

KDSPYWLFPMTJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCC(C2)C(=O)O)C

Origin of Product

United States

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